molecular formula C10H18N4O2 B6262533 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2434-44-8

6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6262533
CAS RN: 2434-44-8
M. Wt: 226.3
InChI Key:
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Description

“6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular weight of 226.28 . It is a powder form substance stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide complex was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H18N4O2/c1-3-13(4-2)5-6-14-8(11)7-9(15)12-10(14)16/h7H,3-6,11H2,1-2H3,(H,12,15,16)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder form substance stored at room temperature . The molecular weight of the compound is 226.28 .

Scientific Research Applications

6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as an inhibitor of DNA polymerase and as a probe for DNA replication. It has also been used to study the structure and function of enzymes, as a tool for drug delivery, and as a tool for studying the effects of drugs on cells. In addition, this compound has been used in studies of gene expression, protein folding, and cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is that it is relatively easy to synthesize and is readily available. This makes it an ideal tool for laboratory experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, one of the main limitations of this compound is that it is not well understood, making it difficult to predict its effects in certain situations. Furthermore, this compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

For 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione research include further investigation into its mechanism of action, its potential as an anti-cancer and anti-inflammatory agent, and its potential for drug delivery. Additionally, further research into its potential for gene expression studies and protein folding studies is needed. Finally, further research into its potential for use in large-scale experiments is also needed.

Synthesis Methods

The synthesis of 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 1,2,3,4-tetrahydropyrimidine-2,4-dione with diethylamine in the presence of a base such as sodium hydroxide. This reaction forms a salt intermediate which is then reacted with 6-aminopurine in the presence of a base such as sodium hydroxide to form the final product. This two-step process is a straightforward and efficient method for synthesizing this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of diethyl malonate with ethyl acetoacetate to form ethyl 2,4-dioxobutanoate. This compound is then reacted with urea to form 6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione. The final step involves the reaction of this compound with diethylamine to form the desired product.", "Starting Materials": [ "Diethyl malonate", "Ethyl acetoacetate", "Urea", "Diethylamine" ], "Reaction": [ "Step 1: Diethyl malonate and ethyl acetoacetate are reacted in the presence of sodium ethoxide to form ethyl 2,4-dioxobutanoate.", "Step 2: Ethyl 2,4-dioxobutanoate is reacted with urea in the presence of sodium ethoxide to form 6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 3: 6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione is reacted with diethylamine in the presence of acetic acid to form 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione." ] }

CAS RN

2434-44-8

Molecular Formula

C10H18N4O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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